Erythorbic acid - 89-65-6

Erythorbic acid

Catalog Number: EVT-506098
CAS Number: 89-65-6
Molecular Formula: C6H8O6
Molecular Weight: 176.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
D-erythro-Hex-2-enonic acid, gamma-lactone is a natural product found in Pisum sativum and Hippophae with data available.
A six carbon compound related to glucose. It is found naturally in citrus fruits and many vegetables. Ascorbic acid is an essential nutrient in human diets, and necessary to maintain connective tissue and bone. Its biologically active form, vitamin C, functions as a reducing agent and coenzyme in several metabolic pathways. Vitamin C is considered an antioxidant.
Synthesis Analysis

While many papers discuss the applications and properties of erythorbic acid, detailed descriptions of its synthesis methods are limited in the provided context. One paper mentions the use of D-glucono-δ-lactone as a precursor for enzymatic production using gluconolactone oxidase (GLO). [] Research explores the feasibility of glucose-D-erythorbic acid fermentation using recombinant strains co-expressing GLO and glucose oxidase genes. [] Another study suggests a chemical synthesis method using acyl chloride to prepare erythorbic acid carboxylate. [] This method uses DMAc or NMP as a solvent, a catalyst, and an acid-binding agent, reacting acyl chloride directly with erythorbic acid without separation. []

Molecular Structure Analysis

Erythorbic acid shares the same molecular formula as ascorbic acid (C6H8O6) but differs in its three-dimensional structure. [] It is the D-enantiomer of ascorbic acid, specifically the D-isoascorbic acid form. [, ] This stereochemical difference is responsible for the disparity in their biological activities, with erythorbic acid exhibiting significantly lower vitamin C activity compared to L-ascorbic acid. []

Chemical Reactions Analysis

The primary chemical reaction involving erythorbic acid is its oxidation, primarily studied in the context of its antioxidant activity. It readily undergoes oxidation, acting as a reducing agent and scavenging free radicals, similar to ascorbic acid. [, ] Several papers investigate its oxidation in various model systems, including wine, meat, and in the presence of food components. [, , , , ] The influence of factors like pH, temperature, and the presence of other compounds on its oxidation rate are explored. [, , ]

Mechanism of Action

The mechanism of action of erythorbic acid stems primarily from its antioxidant properties. As a reducing agent, it readily donates electrons to neutralize free radicals, thereby inhibiting oxidation reactions. [, ] While lacking significant vitamin C activity, research suggests its potential to enhance non-heme iron absorption, a characteristic shared with ascorbic acid. [] This enhancement is attributed to the reduction of ferric iron (Fe(III)) to ferrous iron (Fe(II)), increasing iron bioavailability. [, ]

Applications
  • Food Industry: Erythorbic acid and its sodium salt are widely used as antioxidants in processed foods, particularly meats, to prevent color deterioration and rancidity. [, , , ] Its ability to enhance non-heme iron absorption makes it a potential candidate for iron fortification programs, although its lack of antiscorbutic activity limits this application. []
  • Cosmetics: Its antioxidant properties make it a valuable ingredient in cosmetic formulations, protecting against oxidative damage caused by environmental factors. [] Research suggests its potential to reduce ultraviolet B (UVB)-induced phototoxicity, enhancing skin protection. []
  • Winemaking: Erythorbic acid acts as an antioxidant in wines, preventing oxidative spoilage and preserving flavor. [, ] Research explores its efficacy in comparison to ascorbic acid, highlighting its potential to minimize oxidative color development in wines. [, ]
  • Other Applications: Erythorbic acid is utilized in various other applications, including preventing browning in mushrooms, stabilizing papain from papaya peels, and as a reducing agent in electroless gold plating. [, , ]

Dehydroascorbic Acid

Relevance: Research indicates that dehydroerythorbic acid, the oxidized form of erythorbic acid, might undergo a similar reduction process in vivo as DASA, being reduced to erythorbic acid. [] This suggests potential parallels in the metabolism of these related compounds.

Dehydroerythorbic Acid

Relevance: Studies show that DERA, similar to dehydroascorbic acid (DASA), can be absorbed and reduced to its respective active form, erythorbic acid, in guinea pigs. [] This suggests potential biological activity of DERA, although it is less potent than its ascorbic acid counterpart.

(+)-Catechin

Relevance: In a model wine system, (+)-catechin's oxidation was studied in the presence of both erythorbic acid and ascorbic acid. [] This research highlighted the influence of stereochemistry on the antioxidant activity of these compounds, with erythorbic acid demonstrating greater effectiveness in mitigating oxidative color development. []

(-)-Epicatechin

Relevance: Research explored the impact of erythorbic acid and ascorbic acid on the oxidation of (-)-epicatechin in a model wine system. [] The findings indicated differences in the efficacy of these antioxidants, with erythorbic acid being more efficient in reducing oxidative color changes. []

D-Glucono-δ-lactone

Relevance: D-Glucono-δ-lactone serves as a precursor for D-erythorbic acid production using the enzyme gluconolactone oxidase (GLO). [] This enzymatic conversion pathway highlights a direct link between these two compounds.

Lauric Acid

Relevance: Research investigated the lipase-catalyzed condensation of erythorbic acid with lauric acid to synthesize lauroyl erythorbate. [] This esterification reaction aimed to create a potentially more stable and effective antioxidant for food applications. []

Palmitic Acid

Relevance: Studies explored the synthesis of palmitoyl erythorbate by condensing erythorbic acid with palmitic acid using immobilized lipase. [] This esterification aimed to generate a compound with enhanced antioxidant properties in lipid-containing food systems. []

Oxalic Acid

Relevance: Research analyzed minced meat treated with erythorbic acid for the presence of oxalic acid as a potential degradation product. [] Understanding the breakdown products of erythorbic acid is crucial for assessing its safety and stability as a food additive.

Properties

CAS Number

89-65-6

Product Name

Erythorbic acid

IUPAC Name

2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one

Molecular Formula

C6H8O6

Molecular Weight

176.12 g/mol

InChI

InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2

InChI Key

CIWBSHSKHKDKBQ-UHFFFAOYSA-N

SMILES

C(C(C1C(=C(C(=O)O1)O)O)O)O

Synonyms

Araboascorbic Acid; Araboascorbic Acid, D-; D-(-)-Isoascorbic Acid; D-Araboascorbic Acid; D-Erythorbic Acid; D-Isoascorbic Acid; D-arabino-Ascorbic Acid; E 315; Erycorbin; Glucosaccharonic Acid; Isoascorbic Acid; Isovitamin C; Mercate 5; NSC 8117; Ne

Canonical SMILES

C(C(C1C(=C(C(=O)O1)O)O)O)O

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